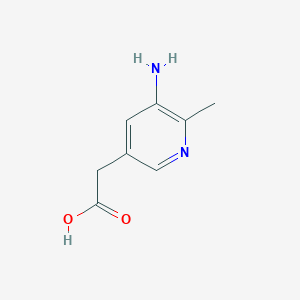![molecular formula C9H5N3O2S B13118059 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that incorporates both benzothiazole and oxadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the reaction of benzothiazole derivatives with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent oxidation . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and amines. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and oxadiazole derivatives, such as:
Benzothiazole: Known for its antimicrobial and anticancer activities.
Oxadiazole: Exhibits a wide range of biological activities, including antifungal and anti-inflammatory properties. 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol is unique due to its combined structural features, which enhance its biological activity and versatility in various applications.
Properties
Molecular Formula |
C9H5N3O2S |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5N3O2S/c13-9-12-11-7(14-9)8-10-5-3-1-2-4-6(5)15-8/h1-4H,(H,12,13) |
InChI Key |
AXGOAKFPGWSBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NNC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


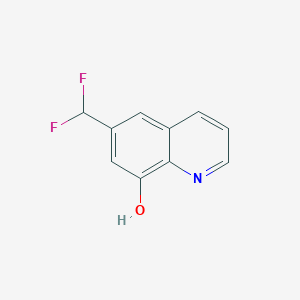
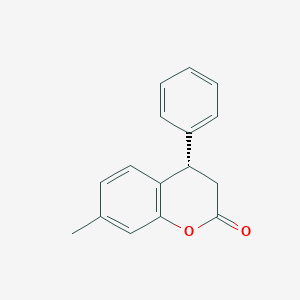

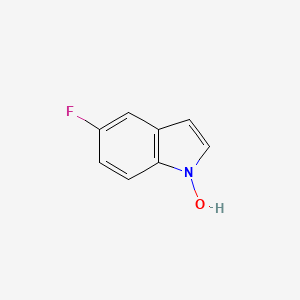
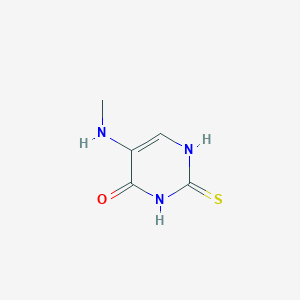
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
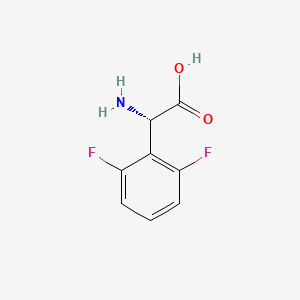
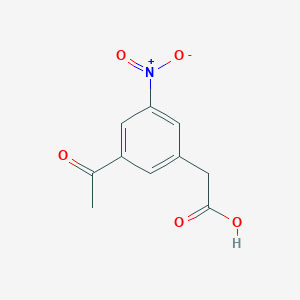
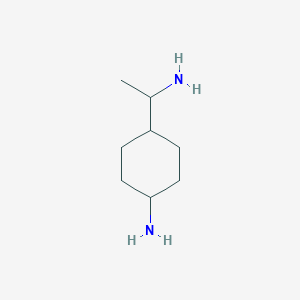
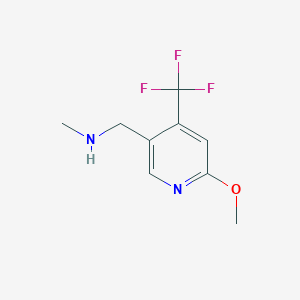

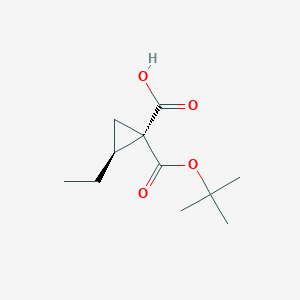
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
